molecular formula C13H16O4 B1631460 Ethyl 4-(benzyloxy)-3-oxobutanoate CAS No. 67354-34-1

Ethyl 4-(benzyloxy)-3-oxobutanoate

Cat. No. B1631460
Key on ui cas rn: 67354-34-1
M. Wt: 236.26 g/mol
InChI Key: DXUTWLTWGKEWJA-UHFFFAOYSA-N
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Patent
US06127371

Procedure details

To a stirred suspension of NaH (3 g, 0.1 mmol, 80% oil dispersion previously washed with hexanes), in THF (75 ml, distilled from Na) was added dropwise neat benzyl alcohol (10.3 g, 0.1 mmol) at rt. Stirring was continued until H2 evolution had ceased, then ethyl 4-chloroacetoacetate (8.23 g, 0.05 mmol) in THF (20 ml) was added dropwise to this solution in a cooling water bath. The reaction was stirred at rt overnight. The mixture was partitioned between ether and 1N HCl, the layers separated, and the aqueous further extracted with ether (x 2). The combined ether extracts were washed twice with water and then brine and dried (Na2SO4), filtered, and concentrated in vacuo to give 17.83 g crude product. Distillation (119-124° C., 0.2 mm Hg) afforded a yellow oil. (7.34 g, 62%)
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step Two
Quantity
8.23 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([OH:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.Cl[CH2:12][C:13](=[O:20])[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16]>C1COCC1>[CH2:3]([O:10][CH2:12][C:13](=[O:20])[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
3 g
Type
reactant
Smiles
Step Two
Name
Quantity
10.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Three
Name
Quantity
8.23 g
Type
reactant
Smiles
ClCC(CC(=O)OCC)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
previously washed with hexanes), in THF (75 ml, distilled from Na)
STIRRING
Type
STIRRING
Details
The reaction was stirred at rt overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between ether and 1N HCl
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous further extracted with ether (x 2)
WASH
Type
WASH
Details
The combined ether extracts were washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine and dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC(CC(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17.83 g
YIELD: CALCULATEDPERCENTYIELD 150933%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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